2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95%
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Overview
Description
2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% (also known as 2-cyano-5-methoxy-5-methylphenol) is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 97-98°C and a boiling point of 282-283°C. It is soluble in ethanol, methanol, and ethyl acetate. 2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% is a widely used reagent in organic synthesis and has a variety of applications in the fields of biochemistry and physiology.
Scientific Research Applications
2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. 2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% has also been used in the synthesis of various fluorescent dyes and fluorescent proteins. Additionally, it has been used in the study of enzyme-catalyzed reactions and in the synthesis of various small molecules.
Mechanism of Action
2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% is an organic compound that acts as an inhibitor of certain enzymes. It is believed to act by inhibiting the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and toxins. In addition, it has been shown to inhibit the activity of other enzymes such as cytochrome c oxidase and NADPH oxidase.
Biochemical and Physiological Effects
2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. In addition, it has been shown to inhibit the activity of other enzymes such as cytochrome c oxidase and NADPH oxidase. Furthermore, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins, which are hormones involved in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% in laboratory experiments include its wide availability, its low cost, and its ability to inhibit the activity of a variety of enzymes. Additionally, it has been shown to be a relatively non-toxic compound. However, one limitation of using 2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% in laboratory experiments is its relatively low solubility in water. Additionally, it has been shown to be unstable in the presence of light and oxygen.
Future Directions
For the use of 2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% include the potential development of new methods for the synthesis of organic compounds, the development of new fluorescent dyes and fluorescent proteins, the study of enzyme-catalyzed reactions, and the synthesis of various small molecules. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95%. Finally, further research could be conducted to investigate the potential applications of 2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% in the pharmaceutical industry.
Synthesis Methods
2-Cyano-5-(2-methoxy-5-methylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-methoxy-5-methylphenol with cyanogen bromide in anhydrous acetonitrile. This reaction produces 2-cyano-5-methoxy-5-methylphenol. The second step involves the purification of the crude product with recrystallization from ethyl acetate.
properties
IUPAC Name |
2-hydroxy-4-(2-methoxy-5-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10-3-6-15(18-2)13(7-10)11-4-5-12(9-16)14(17)8-11/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSPBUEGZNLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684765 |
Source
|
Record name | 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-66-6 |
Source
|
Record name | 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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